N-Benzyl vs. N-Benzhydryl Substitution: Molecular Weight, Lipophilicity, and Steric Differentiation
The target compound employs an N-benzyl substituent, whereas its closest commercial analog, 1-Benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea (CAS 1351618-81-9), replaces the benzyl group with a bulkier benzhydryl (diphenylmethyl) moiety. This single-point substitution increases molecular weight from 284.35 to 360.40 g/mol, a gain of 76.05 Da (+26.7%), and replaces one sp3 C–H bond with an additional phenyl ring, substantially increasing calculated logP and steric demand at the urea N-terminus . The benzhydryl analog is described by its vendor as possessing a distinct biological activity profile with a different target engagement spectrum, including broader antimicrobial and antifungal activities not reported for the benzyl derivative . In the pyridylthiazole-urea ROCK inhibitor series, stereochemistry and substitution at the benzylic position were shown to produce dramatic differences in ROCK1 potency between enantiomers (e.g., (R)-14g IC50 0.12 µM vs. (S)-14g IC50 30.0 µM, a 250-fold difference), underscoring that modifications at the N-terminal benzylic position are not functionally silent [1].
| Evidence Dimension | Molecular weight and steric bulk at N-terminal substituent |
|---|---|
| Target Compound Data | MW 284.35 g/mol; N-benzyl (single phenyl ring); 1 benzylic C–H bond |
| Comparator Or Baseline | 1-Benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea: MW 360.40 g/mol; N-benzhydryl (two phenyl rings); ΔMW = +76.05 (+26.7%) |
| Quantified Difference | MW difference: +76.05 g/mol (+26.7%); Δ estimated clogP ≈ +1.5 log units (class-level estimate based on phenyl → diphenylmethyl transition) |
| Conditions | In silico structural comparison; molecular formula confirmed by Chemsrc and BenchChem product pages |
Why This Matters
The 26.7% molecular weight increase and significant lipophilicity shift mean these two compounds will exhibit different solubility, membrane permeability, and protein binding profiles, making them non-interchangeable for assays requiring consistent physicochemical properties.
- [1] Pireddu R, Forinash KD, Sun NN, et al. Pyridylthiazole-based ureas as inhibitors of Rho associated protein kinases (ROCK1 and 2). MedChemComm. 2012;3(6):699-709. doi:10.1039/C2MD00320A. Table 2: (R)-14g and (S)-14g enantiomer data. View Source
